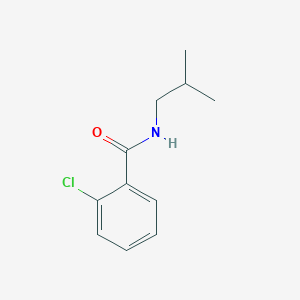

2-Chloro-n-isobutylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDLINMQKPWZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968784 | |

| Record name | 2-Chloro-N-(2-methylpropyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-17-1 | |

| Record name | 2-Chloro-N-(2-methylpropyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC4452 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(2-methylpropyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-N-ISOBUTYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Chloro N Isobutylbenzamide

Established Synthetic Pathways to N-isobutylbenzamide and Related Benzamide (B126) Structures

The synthesis of N-substituted benzamides is a cornerstone of organic synthesis, with several well-established methods available. These can be broadly categorized into amidation reactions and strategies for introducing substituents onto the benzamide ring.

Amidation Reactions for Benzamide Synthesis

The most direct and widely employed method for the synthesis of N-isobutylbenzamide and its 2-chloro derivative is the acylation of isobutylamine (B53898) with a suitable benzoic acid derivative. A common approach is the Schotten-Baumann reaction, which involves the use of a benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Specifically, 2-Chloro-N-isobutylbenzamide can be synthesized by the reaction of 2-chlorobenzoyl chloride with isobutylamine. The 2-chlorobenzoyl chloride precursor is readily prepared from 2-chlorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Alternatively, 2-chlorobenzaldehyde (B119727) can be converted to 2-chlorobenzoyl chloride through reaction with chlorine in the presence of a catalyst like phosphorus pentachloride.

Another established route involves the direct condensation of 2-chlorobenzoic acid with isobutylamine. This typically requires the use of coupling agents to activate the carboxylic acid.

The following table summarizes representative conditions for the synthesis of the key intermediate, 2-chlorobenzoyl chloride:

| Starting Material | Reagent | Conditions | Yield (%) |

| 2-Chlorobenzaldehyde | Cl₂, PCl₅ | 160 °C, 6 hours | 93 |

| 2-Chlorobenzoic Acid | SOCl₂ | Toluene, 75 °C, overnight | 100 |

Strategies for Chlorination on the Benzamide Ring System

Introducing a chlorine atom at the 2-position of an existing N-isobutylbenzamide molecule presents a regioselectivity challenge. Direct electrophilic chlorination of the benzamide ring would likely lead to a mixture of ortho, meta, and para isomers, with the para-substituted product often being the major isomer due to steric hindrance from the amide group.

To achieve regioselective ortho-chlorination, the use of a directing group is often necessary. The amide group itself can act as an ortho-directing group under certain conditions, particularly in the presence of a Lewis acid catalyst. However, the efficiency of this approach can be variable.

Alternative strategies involve the use of substrates with pre-installed directing groups that can be later removed or modified. For aliphatic C-H bonds, sulfamate (B1201201) esters have been shown to guide regioselective chlorination through a radical-mediated 1,6-hydrogen-atom transfer process. While this is not directly applicable to aromatic C-H chlorination, it highlights the principle of using directing groups to control the position of halogenation. For aromatic systems, the development of catalysts that can promote regioselective ortho-chlorination is an active area of research.

Advanced Synthetic Approaches for Functionalized this compound Analogues

Building upon the core this compound structure, a variety of advanced synthetic methodologies can be employed to introduce further chemical diversity and generate novel analogues with potentially interesting properties.

Incorporation of Varied Halogenated Moieties and Substituents

The synthetic routes to this compound can be readily adapted to incorporate other halogens or substituents on the benzoyl ring. By starting with appropriately substituted benzoic acids, a wide array of halogenated N-isobutylbenzamide analogues can be prepared. For example, using 2-bromo- or 2-iodobenzoyl chloride in the amidation reaction with isobutylamine would yield the corresponding 2-bromo- or 2-iodo-N-isobutylbenzamide.

Synthesis of Fused Heterocyclic Systems Containing Benzamide Frameworks

The presence of the ortho-chloro substituent in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. The chlorine atom can act as a leaving group in intramolecular cyclization reactions.

One important class of fused heterocycles that can be synthesized from 2-halobenzamides are quinazolinones. For instance, 2-bromobenzamides have been shown to undergo copper-catalyzed reactions with amines, followed by intramolecular C-H amidation to yield 2,3-disubstituted quinazolinones. A similar strategy could potentially be applied to this compound. Another approach involves the reaction of anthranilic acid with an acyl chloride to form a benzoxazinone (B8607429) intermediate, which can then be reacted with an amine to furnish the quinazolinone core.

Benzoxazinones are another class of fused heterocycles accessible from ortho-substituted benzamides. The synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one has been achieved through the reaction of N-phthaloylglycyl chloride with anthranilic acid, followed by cyclization. This highlights the general principle of using ortho-functionalized benzoic acid derivatives to construct benzoxazinone rings.

Preparation of Naphthoquinone-Benzamide Conjugates for Biological Evaluation

Naphthoquinone-benzamide conjugates are a class of compounds that have attracted interest for their potential biological activities. The synthesis of such conjugates can be envisioned through the coupling of a naphthoquinone moiety with a benzamide derivative.

A recent study described the synthesis of 2-amino-1,4-naphthoquinone-benzamides. This was achieved by first reacting 1,4-naphthoquinone (B94277) with 4-aminobenzoic acid to form an intermediate, which was then coupled with various amines. A plausible synthetic route to a naphthoquinone-benzamide conjugate starting from this compound could involve a nucleophilic aromatic substitution reaction where an amino-functionalized naphthoquinone displaces the chlorine atom on the benzamide ring.

For example, 2-amino-3-chloro-1,4-naphthoquinone could be reacted with a suitable derivative of this compound to form a conjugate. The reaction of 2-amino-3-chloro-1,4-naphthoquinone with 4-chlorobenzoyl chloride has been reported to yield 2-chloro-3-(4-chlorobenzamido)-1,4-naphthoquinone, demonstrating the feasibility of such acylation reactions.

Sustainable and Efficient Synthetic Techniques for this compound Production

The industrial synthesis of benzamide derivatives, including this compound, is increasingly governed by the principles of green and sustainable chemistry. These principles aim to enhance process efficiency, reduce waste, and minimize the use of hazardous materials. The core of synthesizing this compound lies in the formation of an amide bond between a 2-chlorobenzoic acid moiety and isobutylamine. Modern methodologies focus on improving this key step by employing catalytic systems, advanced reagents, and innovative process technologies like flow chemistry.

Catalytic Direct Amidation

A significant advancement in sustainable amide synthesis is the direct coupling of carboxylic acids and amines, which circumvents the need for stoichiometric activating agents that generate substantial waste. This approach improves atom economy and simplifies purification procedures. Various catalytic systems have been developed for this purpose.

Boric acid, for instance, serves as a simple, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids. sciepub.com The reaction typically proceeds by heating the carboxylic acid (2-chlorobenzoic acid) and the amine (isobutylamine) with a catalytic amount of boric acid in a solvent that allows for the azeotropic removal of water, driving the reaction to completion. It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride, which acts as the active acylating agent. sciepub.com

Other catalytic systems involving transition metals and other elements have also been explored. Iron catalysts, such as simple iron salts (FeCl₃) or recoverable magnetic nanoparticles (Fe₃O₄), have been shown to effectively catalyze amidation. mdpi.comnih.govsemanticscholar.org These methods are advantageous due to the low cost, low toxicity, and abundance of iron. nih.govsemanticscholar.org

| Catalyst System | Precursors | Typical Conditions | Advantages |

| Boric Acid | 2-Chlorobenzoic acid + Isobutylamine | Toluene, Reflux (with Dean-Stark trap) | Low cost, low toxicity, simple procedure. sciepub.com |

| Iron(III) Chloride | 2-Chlorobenzoic acid methyl ester + Isobutylamine | Toluene, 140 °C | Inexpensive catalyst, good functional group tolerance. mdpi.com |

| Fe₃O₄ Nanoparticles | 2-Chlorobenzoic acid + Isobutyl isothiocyanate* | Acetonitrile, 85 °C | Magnetically recoverable and reusable catalyst, high atom economy. nih.govsemanticscholar.org |

Note: This system uses an isothiocyanate as the amine source surrogate.

Advanced and Efficient Coupling Reagents

While catalytic direct amidation is ideal from a green chemistry perspective, the use of coupling reagents remains prevalent, especially when high reactivity and mild reaction conditions are required. Modern coupling reagents have been designed to be highly efficient, minimize side reactions like racemization, and generate by-products that are easily removed.

These reagents, often of the phosphonium (B103445) or aminium salt type, convert the carboxylic acid into a highly reactive activated species (such as an active ester) in situ, which then rapidly reacts with the amine. sigmaaldrich.combachem.com Examples include HATU, HBTU, and COMU. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is particularly noteworthy as it is based on an Oxyma leaving group, making it a safer alternative to potentially explosive benzotriazole-based reagents like HBTU. bachem.commerckmillipore.com Furthermore, the by-products of COMU are water-soluble, which can significantly simplify the workup and purification process. merckmillipore.com

Another highly effective reagent is DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which has demonstrated a remarkable ability to facilitate amide bond formation with very low levels of epimerization, a crucial factor in the synthesis of chiral molecules. luxembourg-bio.com

| Coupling Reagent | Key Features | By-products | Typical Base |

| HBTU | Popular, efficient, fast reactions. | Water-soluble. | DIPEA, NMM |

| HATU | Highly efficient, useful for hindered couplings. | Water-soluble. | DIPEA, NMM |

| COMU | High efficiency, safer (non-explosive), reduced allergenic potential. bachem.com | Water-soluble. merckmillipore.com | DIPEA, NMM |

| DEPBT | Excellent for minimizing racemization. luxembourg-bio.com | Water-soluble. | DIPEA, Triethylamine |

Continuous Flow Synthesis

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds. polimi.it In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors. The small volume of the reactor allows for excellent control over reaction parameters such as temperature and pressure, enabling the use of conditions that would be hazardous in a large-scale batch reactor. jst.org.inrsc.org

For the synthesis of this compound, a flow process could be designed as follows:

A stream of 2-chlorobenzoyl chloride in a suitable solvent is mixed with a stream of isobutylamine and a base (like triethylamine) at a T-junction.

The combined stream flows through a heated reactor coil to ensure rapid and complete reaction. The residence time in the coil can be precisely controlled to maximize conversion. jst.org.in

The output stream can then be passed through an in-line purification unit, such as a scavenger resin cartridge, to remove excess reagents or by-products before the final product is collected. thieme-connect.de

This approach offers significant advantages over traditional batch processing, including enhanced safety, faster reaction times (often minutes instead of hours), improved product consistency, and easier scalability by simply running the system for a longer duration. polimi.itjst.org.in

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Seconds to Minutes jst.org.in |

| Safety | Risk of thermal runaway with large volumes. | Excellent heat transfer, small reaction volumes, inherently safer. rsc.org |

| Process Control | Moderate (mixing, temperature gradients). | Precise control over temperature, pressure, residence time. |

| Scalability | Requires process redesign for larger vessels. | "Scale-out" by parallelization or longer run times. jst.org.in |

| Waste/Efficiency | Can generate significant solvent and purification waste. | Reduced waste, potential for in-line purification. thieme-connect.de |

Structure Activity Relationship Sar Investigations of 2 Chloro N Isobutylbenzamide Derivatives

Analysis of Positional Isomerism and Substituent Effects on Biological Activity

The precise placement of substituents on the benzamide (B126) scaffold is a critical determinant of biological activity. The location of the chlorine atom on the phenyl ring—whether at the ortho (2-), meta (3-), or para (4-) position—can significantly alter the molecule's electronic distribution, conformation, and ability to interact with a biological target.

Research into substituted benzamides has shown that positional isomerism dramatically influences efficacy. For instance, in a series of benzamide derivatives evaluated for antimicrobial activity, the position of substituents on the aromatic ring led to notable variations in their minimum inhibitory concentration (MIC) values. While direct SAR studies on 2-Chloro-N-isobutylbenzamide isomers are not extensively documented, principles from related series can be extrapolated. Often, an ortho-substituent like the chlorine in this compound can induce a specific torsional angle between the phenyl ring and the amide group, which may be crucial for fitting into a receptor's binding pocket.

Furthermore, the introduction of other substituents on the phenyl ring can modulate activity. Studies on N-substituted benzamides designed as histone deacetylase (HDAC) inhibitors revealed that the addition of a second chlorine atom or a nitro-group to the chlorinated benzene (B151609) ring often leads to a significant decrease in anti-proliferative activity nih.govresearchgate.net. This suggests that while a single chlorine atom at a specific position might be beneficial, increasing the electron-withdrawing nature of the ring with additional groups can be detrimental. The spatial arrangement and electronic properties of these groups are paramount, affecting everything from binding affinity to membrane permeability nih.govsolubilityofthings.com.

Table 1: Effect of Phenyl Ring Substituents on the Biological Activity of Benzamide Analogs

This table is a representative example based on general findings in benzamide chemistry, illustrating how substituent changes can impact activity.

| Compound ID | Phenyl Ring Substitution | N-Amide Group | Biological Activity (IC50, µM) |

| A-1 | 2-Chloro | Isobutyl | Reference |

| A-2 | 3-Chloro | Isobutyl | Activity may increase or decrease |

| A-3 | 4-Chloro | Isobutyl | Activity may increase or decrease |

| A-4 | 2,4-Dichloro | Isobutyl | Often decreased activity |

| A-5 | 2-Chloro-4-nitro | Isobutyl | Often decreased activity nih.govresearchgate.net |

Delineating the Role of the N-isobutyl Moiety in Modulating Molecular Interactions

The N-isobutyl group is a key feature of the this compound structure, primarily contributing to the molecule's hydrophobicity and steric profile. This moiety plays a significant role in how the ligand anchors within the binding site of a target protein, often engaging in crucial hydrophobic interactions.

In studies of bis-benzamides designed as inhibitors of the androgen receptor (AR), the isobutyl groups were found to be critical for mimicking the side chains of leucine residues in the LXXLL motif of coactivator proteins nih.govnih.gov. This mimicry allows the compounds to effectively occupy a hydrophobic pocket on the AR surface, disrupting protein-protein interactions. The branched nature of the isobutyl group is often superior to a linear chain of the same length (like n-butyl), as it provides a specific shape that can be more complementary to the topology of a hydrophobic pocket nih.govnih.gov.

Systematic modification of this side chain has provided clear SAR insights. Replacing the isobutyl group with smaller alkyl chains (e.g., n-propyl, isopropyl) or larger, more flexible ones (e.g., isopentyl) often leads to a reduction in potency. This highlights that the size, shape, and conformational flexibility of the N-alkyl substituent are finely tuned for optimal receptor engagement. The clustered arrangement of two isobutyl groups in some inhibitors creates a hydrophobic surface that is essential for strong protein binding nih.gov.

Table 2: Influence of N-Alkyl Side Chain Variation on the Activity of Benzamide Analogs

Data derived from studies on bis-benzamide inhibitors of androgen receptor-coactivator interaction, illustrating the importance of the isobutyl group.

| Compound ID | R1 Side Chain | R2 Side Chain | Antiproliferative Activity (IC50, µM) |

| B-1 | Isobutyl | Isobutyl | 0.016 |

| B-2 | Isopropyl | Isobutyl | 0.038 |

| B-3 | n-Butyl | Isobutyl | 0.043 |

| B-4 | n-Propyl | Isobutyl | 0.12 |

| B-5 | Isopentyl | Isopentyl | Inactive |

| B-6 | Benzyl | Benzyl | Inactive |

Impact of Chlorine Substitution on Ligand-Target Binding Affinity and Selectivity

The chlorine atom in this compound is not merely a steric placeholder; it profoundly influences the molecule's physicochemical properties and binding interactions. Halogen atoms, particularly chlorine, can significantly enhance biological activity through several mechanisms eurochlor.org.

First, the chlorine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access intracellular targets. Second, its electron-withdrawing nature (inductive or -I effect) can alter the acidity of the amide proton and the charge distribution across the aromatic ring, influencing hydrogen bonding and other electrostatic interactions eurochlor.org.

Most importantly, a halogen atom can participate in a "halogen bond," a non-covalent interaction between the electrophilic region on the halogen (known as the σ-hole) and a nucleophilic atom like oxygen or nitrogen in a receptor binding site. This interaction can be highly directional and contribute significantly to binding affinity and selectivity. The specific position of the chlorine atom determines whether it can form a productive halogen bond within the target's active site eurochlor.org. However, the effect is not universally positive; in some contexts, the introduction of a chlorine atom can decrease activity, as seen in certain HDAC inhibitors where it was found to be detrimental nih.govresearchgate.net.

The presence and position of the chlorine atom can thus serve as a critical handle for optimizing both the affinity for the intended target and the selectivity against off-targets.

Rational Design Strategies for Optimizing Biological Potency of this compound Analogues

Building on SAR insights, rational design strategies can be employed to create analogues of this compound with enhanced biological potency. This involves the targeted modification of the terminal amide, the aryl ring, and the N-alkyl side chain.

The amide bond is a crucial functional group, often acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), which helps to anchor the ligand in its binding site mdpi.com. However, amide bonds are also susceptible to enzymatic cleavage in vivo, which can lead to poor metabolic stability nih.gov.

A key optimization strategy is the replacement of the amide bond with a bioisostere—a different functional group with similar steric and electronic properties that is more resistant to hydrolysis. One of the most successful amide bioisosteres is the 1,2,3-triazole ring. This five-membered heterocycle can mimic the geometry and hydrogen-bonding capabilities of an amide while offering superior metabolic stability. In several drug discovery programs, this substitution has led to compounds with improved pharmacokinetic profiles and sustained or even enhanced potency nih.gov.

Further exploration of halogenation on the aryl ring provides another avenue for optimization. The SAR can be probed by replacing the chlorine atom with other halogens (F, Br, I) or by introducing additional halogen substituents.

Fluorine, for example, is often used in medicinal chemistry to block metabolic oxidation at a specific position or to modulate pKa. In some benzamide series, introducing fluorine atoms has been shown to increase binding affinity for the target protein Cereblon acs.org. Bromine and iodine are larger and more polarizable, making them stronger halogen bond donors, which could enhance binding affinity if the geometry of the target site is accommodating. However, increasing the size and number of halogen atoms also increases lipophilicity, which must be balanced to maintain good solubility and pharmacokinetic properties.

As established, the N-isobutyl side chain is critical for hydrophobic interactions. Rational design can explore subtle variations of this group to optimize the fit within the receptor's pocket. One strategy is conformational restriction, where a flexible side chain is rigidified into its bioactive conformation. This can reduce the entropic penalty upon binding, leading to a significant increase in affinity nih.gov.

For the N-isobutyl group, this could involve incorporating it into a small ring system or introducing substituents that limit its rotational freedom. Furthermore, exploring other branched alkyl groups (e.g., sec-butyl, isopropyl) can fine-tune the steric interactions. As demonstrated in studies of bis-benzamides, even the interchange of isopropyl and n-butyl groups can be tolerated without a significant loss of potency, whereas larger groups like benzyl are detrimental, likely due to steric clashes nih.gov. This indicates that the volume and topology of the side chain are critical parameters for optimization.

Molecular Mechanisms and Target Engagement Studies Preclinical Focus of 2 Chloro N Isobutylbenzamide

Computational Drug Discovery and Modeling Approaches

Computer-aided drug design (CADD) has become an indispensable tool in pharmacology, accelerating the identification and optimization of new drug candidates by simulating molecular interactions. nih.govnih.govrsc.org These computational methods provide a rational basis for understanding how compounds like 2-Chloro-N-isobutylbenzamide might interact with specific protein targets, offering predictions that can be tested and validated through experimental studies.

Molecular Docking Simulations of this compound with Specific Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. nih.gov For benzamide (B126) derivatives, docking studies have been instrumental in identifying potential biological targets. For instance, research on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated their binding modes within the active sites of α-glucosidase and α-amylase. nih.gov These simulations revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity of these compounds. nih.gov

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles from related benzamide research suggest its potential to bind to various protein targets. The interaction patterns observed for analogous compounds can inform hypotheses about the likely binding modes of this compound. For example, in the study of nitrobenzamide derivatives, interactions with amino acid residues like aspartic acid, glutamic acid, histidine, and tyrosine were crucial for binding to α-amylase and α-glucosidase. nih.gov Such insights are valuable for designing future docking studies for this compound against a panel of therapeutically relevant proteins.

Table 1: Representative Protein Targets for Benzamide Derivatives in Molecular Docking Studies

| Protein Target | Therapeutic Area | Key Interacting Residues (from analogues) |

|---|---|---|

| α-Glucosidase | Diabetes | Glu:276, Phe:157, His:348, Tyr:344, Phe:298 |

| α-Amylase | Diabetes | Asp:372, His:90, Trp:177, Tyr:258, Phe:188 |

| STAT3, GLI, NF-κB | Cancer | Not specified |

| Plasmepsin II | Malaria | Not specified |

| Thrombin | Coagulation | Not specified |

| Heat shock protein 90-alpha | Cancer | Not specified |

This table is generated based on data from docking studies on benzamide analogues and general protein targets. nih.govresearchgate.netnih.govgoogle.com

Molecular Dynamics Simulations to Elucidate Ligand-Protein Binding Stability

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein interactions over time. nih.gov These simulations can assess the stability of a docked pose, providing insights into the conformational changes that may occur upon ligand binding. nih.govresearchgate.net For benzamide derivatives, MD simulations have been used to validate docking results and confirm the stability of the ligand-protein complex. In the case of the aforementioned 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations of the most active compound confirmed its stable binding within the active sites of α-glucosidase and α-amylase. nih.gov The analysis of root-mean-square deviation (RMSD) from these simulations indicated that the ligand-protein complexes remained stable throughout the simulation period. nih.govresearchgate.net

For this compound, MD simulations would be a critical next step following initial docking studies. By simulating the compound's behavior in a dynamic, solvated environment, researchers can gain confidence in the predicted binding modes and better understand the energetic factors that govern its interaction with a target protein. unibo.it

In Silico Prediction and Characterization of Interaction Profiles

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C11H14ClNO |

| Monoisotopic Mass | 211.07639 Da |

Data sourced from PubChem. uni.lu

Furthermore, predictive models can be used to estimate a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For a series of related benzamide derivatives, in silico ADMET predictions showed good solubility and absorption profiles, with human intestinal absorption values ranging from 93.10% to 95.93%. nih.gov These compounds were also predicted to have strong protein binding capacity. nih.gov Such predictions for this compound would be invaluable for its preclinical development.

Collision Cross Section (CCS) values, which relate to the molecule's shape, can also be predicted. These values can be useful in analytical chemistry for identifying the compound.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 212.08367 | 146.0 |

| [M+Na]+ | 234.06561 | 153.3 |

| [M-H]- | 210.06911 | 149.6 |

Data sourced from PubChem. uni.lu

Application of Computer-Assisted Drug Design (CADD) Techniques in Benzamide Research

The broader field of benzamide research has significantly benefited from the application of CADD techniques. nih.gov These methods are used for hit identification, lead optimization, and understanding structure-activity relationships (SAR). nih.govyoutube.com Both structure-based drug design (SBDD), which relies on the 3D structure of the target, and ligand-based drug design (LBDD), which uses knowledge of other active molecules, are employed. nih.gov CADD can accelerate the drug discovery process and reduce the costs associated with synthesizing and testing large numbers of compounds. nih.gov The insights gained from CADD studies on other benzamides can guide the rational design of future analogues of this compound with improved potency and selectivity. benthamscience.com

Biochemical and Cellular Target Identification

While computational methods provide valuable predictions, biochemical and cellular assays are essential for experimental validation and the definitive identification of biological targets.

Investigation of Enzyme Inhibition Profiles by this compound Analogues

Biochemical assays that measure the ability of a compound to inhibit the activity of specific enzymes are a cornerstone of target identification. While direct enzyme inhibition data for this compound is limited, studies on its analogues provide important clues. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were evaluated for their inhibitory effects on α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov Several of these compounds demonstrated potent inhibitory activity, with one analogue being four times more potent against α-glucosidase and six times more potent against α-amylase than the standard drug, acarbose. nih.gov

These findings suggest that the benzamide scaffold, particularly with a 2-chloro substitution, can be effectively targeted towards enzyme active sites. Future biochemical screening of this compound against a panel of enzymes, guided by the findings from its analogues, will be crucial in elucidating its specific molecular targets and therapeutic potential.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

Receptor Modulation Studies and Ligand-Binding Assays

Benzamide derivatives are known to interact with various receptors, and substitution patterns on the benzamide scaffold play a critical role in determining binding affinity and selectivity. Studies on structurally related chlorinated benzamides have highlighted their significant activity as modulators of sigma receptors (S1R and S2R). The sigma-1 receptor, in particular, is a target of interest for its role in cellular stress responses and neurological disorders.

Ligand-binding assays are crucial for quantifying the interaction between a compound and its receptor target. criver.com These assays typically involve competitive binding experiments where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. The resulting data are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher affinity.

In a study of novel benzamide-based compounds, the effect of chloro-substitution on the benzyl ring was evaluated for S1R and S2R binding affinity. nih.gov The results demonstrated that chloro-substituted derivatives exhibited high affinity for the S1R. For instance, a compound with a chloro substituent at the meta position (compound 2) showed the highest S1R affinity with a Ki of 0.6 nM and excellent selectivity over S2R. nih.gov Substitution at the para position (compound 3) also resulted in high affinity (Ki = 1.7 nM) and selectivity. nih.gov These findings underscore the importance of the chloro-substituent's position in achieving potent and selective receptor modulation.

| Compound | Substitution Pattern | S1R Ki (nM) | S2R Ki (nM) | Selectivity Ratio (S2R/S1R) |

|---|---|---|---|---|

| Lead Compound 1 | Unsubstituted | 3.2 | 608 | 190 |

| Compound 2 | meta-Chloro | 0.6 | 190 | 317 |

| Compound 3 | para-Chloro | 1.7 | 410 | 241 |

| Compound 5 | Dichloro-substituted | 2.3 | 120 | 52 |

Disruption of Protein-Protein Interactions by Benzamide Derivatives

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the inhibition of specific PPIs with small molecules has emerged as a promising therapeutic strategy.

A key family of proteins whose interactions are critical for cell fate is the B-cell lymphoma 2 (Bcl-2) family. researchgate.net These proteins are central regulators of the intrinsic apoptosis pathway. researchgate.net The family includes anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). youtube.com Anti-apoptotic proteins function by binding to and sequestering pro-apoptotic members, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a key step in apoptosis. researchgate.netnih.gov Small molecules that mimic the BH3 domain of pro-apoptotic proteins can bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, disrupting these PPIs. nih.gov This releases the pro-apoptotic proteins, allowing them to trigger cell death. researchgate.netnih.gov

While direct studies on this compound as a PPI inhibitor are not extensively documented, the benzamide scaffold is a common feature in medicinal chemistry for developing such inhibitors. The structural characteristics of benzamide derivatives allow for the presentation of various functional groups in three-dimensional space, potentially enabling them to fit into the binding pockets at protein-protein interfaces and disrupt these critical interactions.

Elucidation of Specific Cellular Signaling Pathway Modulation

Mechanisms of Cell Cycle Progression Alteration

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this process can lead to uncontrolled proliferation, a hallmark of cancer. Certain N-substituted benzamides have been shown to interfere with cell cycle progression.

Preclinical studies using the N-substituted benzamide declopramide (3-chloroprocainamide), a structural analogue, have demonstrated its ability to induce a distinct cell cycle block at the G2/M phase. nih.govnih.govresearchgate.net This arrest occurs prior to the onset of apoptosis and is an independent event, as the block is maintained even when apoptosis is inhibited by caspase inhibitors or Bcl-2 overexpression. nih.govnih.govresearchgate.net

The tumor suppressor protein p53 is a critical regulator of cell cycle checkpoints, often activated in response to DNA damage. However, the G2/M arrest induced by these benzamide derivatives appears to be independent of p53 status. nih.gov This was demonstrated in studies where the cell cycle block was observed in p53-deficient cell lines, such as HL60 cells, indicating that the compound acts through a signaling pathway distinct from p53. nih.govnih.govresearchgate.net

Pathways of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. N-substituted benzamides have been shown to be potent inducers of apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov

Research on declopramide has elucidated a clear mechanism of action. Treatment of cancer cell lines with this compound leads to the disruption of the mitochondrial membrane, resulting in the release of cytochrome c into the cytosol. nih.govnih.govembopress.org In the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. nih.govnih.gov Activated caspase-9 then triggers a cascade of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates. nih.gov

The central role of this pathway is supported by several key findings:

Bcl-2 Overexpression: Overexpression of the anti-apoptotic protein Bcl-2, which functions to prevent mitochondrial permeabilization, was shown to inhibit declopramide-induced apoptosis. nih.govnih.gov

Caspase Inhibition: The use of a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk) successfully blocked apoptosis induced by the compound. nih.govnih.gov

p53 Independence: The apoptotic mechanism was shown to be functional in cells lacking p53, confirming that the pathway is not reliant on this tumor suppressor. nih.govnih.gov

| Molecular Event | Observation | Significance |

|---|---|---|

| Cytochrome c Release | Detected in the cytosol following treatment. | Initiation of the intrinsic apoptotic pathway. |

| Caspase-9 Activation | Processing of procaspase-9 to its active form observed. | Activation of the initiator caspase for the mitochondrial pathway. |

| Effect of Bcl-2 | Overexpression of Bcl-2 inhibits apoptosis. | Confirms the central role of the Bcl-2 family and mitochondria. |

| p53 Status | Apoptosis occurs in both p53-positive and p53-deficient cells. | Indicates a p53-independent mechanism of action. |

Investigation of Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Targeting angiogenesis is therefore a key strategy in cancer therapy. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are primary mediators of this process. frontiersin.org

While direct studies on the anti-angiogenic properties of this compound are limited, research on related benzamide and benzimidazole derivatives has shown significant potential in this area. nih.govnih.gov For example, certain anthranilamides, a class of benzamides, have been identified as potent and selective inhibitors of VEGFR-2 and VEGFR-3 kinases. nih.gov By inhibiting these receptor tyrosine kinases, such compounds can block VEGF-induced signaling pathways that promote endothelial cell proliferation and migration. frontiersin.org

Similarly, studies on novel 2-aminobenzimidazole derivatives have demonstrated that these compounds can suppress angiogenesis by targeting the VEGF-A-VEGFR-2 signaling axis. nih.gov These agents have been shown to inhibit key steps in angiogenesis, including:

Endothelial cell proliferation

Cell migration and invasion

Endothelial tube formation

Molecular docking studies have suggested that these compounds may bind directly to VEGFR-2 with high affinity. nih.gov This body of research on structurally related compounds suggests a plausible mechanism by which benzamide derivatives like this compound could exert anti-angiogenic effects, namely through the inhibition of the VEGF/VEGFR signaling pathway.

Prodrug Design and Bioconversion Research for 2 Chloro N Isobutylbenzamide

Strategies for Prodrug Development to Optimize Pharmacological Performance

Prodrug strategies involve the transient chemical modification of a parent drug to alter its properties, such as aqueous solubility, chemical stability, or bioavailability. annualreviews.org The success of this approach hinges on the efficient and reliable conversion of the prodrug back to its active form, either through enzymatic or chemical reactions, once it has reached its target. annualreviews.org For benzamide (B126) compounds, several strategies have been explored to improve their therapeutic potential. nih.govresearchgate.net

Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, minimizing systemic exposure and potential side effects. This can be achieved by attaching chemical modulators to the drug, creating a prodrug that recognizes and interacts with specific transporters or cellular features. annualreviews.orgrsc.org

Transporter-Mediated Delivery : One strategy involves designing prodrugs that are substrates for carrier-mediated transport systems. For instance, amide prodrugs have been designed to utilize transporters like the L-type amino acid transporter 1 (LAT1), which is expressed at the blood-brain barrier. rsc.orgnih.gov By linking an appropriate amino acid promoiety, a benzamide could be targeted to the brain. nih.gov

Lipid-Based Systems : For compounds with low aqueous solubility, formulation with lipid-based systems or conversion into more lipophilic prodrugs can enhance absorption. nih.gov Conversely, to increase water solubility for parenteral administration, highly soluble moieties like phosphates or glucuronic acid can be attached. nih.gov The benzamide compound CI-994, for example, was formulated as a glucuronide prodrug to increase its water solubility from 0.08 mg/mL to over 1 mg/mL. nih.gov

Enzyme-mediated activation is a cornerstone of prodrug design, relying on the body's metabolic machinery to release the active drug. mdpi.comresearchgate.net The choice of the chemical linker in the prodrug determines which enzymes will be responsible for its cleavage. mdpi.com

Hydrolytic Enzymes : A majority of prodrugs are activated by hydrolytic enzymes. mdpi.com

Esterases : Ester prodrugs are readily hydrolyzed by ubiquitous enzymes like carboxylesterases and butyrylcholinesterases. mdpi.commdpi.com

Amidases : Amide prodrugs, which can be formed from carboxylic acid or amine groups, are generally more stable than esters. mdpi.com They are cleaved by amidases or peptidases. rsc.orgmdpi.com For example, brain-selective aminopeptidase (B13392206) B has been identified as an enzyme capable of bioconverting certain LAT1-targeting amide prodrugs. rsc.org

Oxidoreductases : Enzymes such as Cytochrome P450 (CYP450) are responsible for the oxidative metabolism of many drugs and can be harnessed for prodrug activation. mdpi.com For example, oxime prodrugs can be converted to their active form by microsomal CYP450 enzymes. mdpi.com

The following table summarizes key enzymes involved in prodrug activation.

| Enzyme Class | Specific Enzymes | Linkage Cleaved | Example Application |

| Hydrolases | Carboxylesterases, Acetylcholinesterase, Butyrylcholinesterase | Ester | Activation of ester prodrugs of NSAIDs like diclofenac. nih.gov |

| Amidases, Peptidases (e.g., Aminopeptidase B) | Amide | Brain-selective release from LAT1-targeting amide prodrugs. rsc.orgnih.gov | |

| Alkaline Phosphatase (ALP) | Phosphate (B84403) Ester | Cleavage of phosphate prodrugs to dramatically increase solubility. nih.govmdpi.com | |

| β-Glucuronidase | Glucuronide | Activation of glucuronide prodrugs of anticancer agents. nih.govmdpi.com | |

| Oxidoreductases | Cytochrome P450 (CYP450) family (e.g., CYP3A4, CYP2C9) | Various (e.g., N/O-dealkylation) | Metabolism and activation of numerous drugs and prodrugs. mdpi.com |

| Nitroreductases (NTR) | Nitroaromatic | Activation of nitroaromatic prodrugs like nifurtimox (B1683997) and benznidazole. nih.gov |

"Smart" drug delivery systems are designed to release their payload in response to specific stimuli present in a pathological microenvironment, such as a tumor. nih.govsigmaaldrich.com These systems can enhance therapeutic specificity and reduce off-target effects. researchgate.net

pH-Responsive Systems : The extracellular environment of tumors is typically more acidic (pH ~6.5-6.8) than healthy tissue (pH ~7.4). nih.govfrontiersin.org This pH difference can be exploited by using pH-sensitive linkers or polymers in the prodrug or delivery system, which destabilize and release the drug in the acidic milieu. sigmaaldrich.comfrontiersin.org

Redox-Responsive Systems : Tumor cells often have a significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), compared to the extracellular space. nih.gov Prodrugs can be designed with disulfide bonds (-S-S-) that are stable in the bloodstream but are cleaved in the presence of high GSH levels within tumor cells, triggering drug release. mdpi.com

Enzyme-Responsive Systems : Certain enzymes, such as matrix metalloproteinases (MMPs) and some proteases, are overexpressed in the tumor microenvironment. nih.govsigmaaldrich.com Prodrugs can incorporate peptide sequences that are specific substrates for these enzymes, leading to targeted drug release upon enzymatic cleavage. sigmaaldrich.com

ROS-Responsive Systems : The level of reactive oxygen species (ROS) is often elevated in the tumor microenvironment. nih.gov Materials sensitive to ROS, such as those containing thioethers or thioketals, can be used to construct delivery systems that disassemble and release their drug cargo in response to these high ROS levels. mdpi.com

In Vitro and In Vivo Bioconversion Studies of 2-Chloro-N-isobutylbenzamide Prodrugs

Evaluating the conversion of a prodrug to its active parent is a critical step in development. These studies are performed using both in vitro (e.g., cell cultures, tissue homogenates, plasma) and in vivo (animal models) systems to understand the rate, extent, and location of bioconversion. annualreviews.orgnih.gov

A study of a nitroimidazole prodrug of a sulfanylbenzamide, N-(3-amino-3-oxopropyl)-2-((1-methyl-4-nitro-1H-imidazole-5-yl)thio)benzamide, demonstrated its conversion to the active thiol metabolite in animal models. After a single oral dose in rats, the prodrug showed a half-life of 2.53 hours, while the active thiol metabolite had a long half-life of 7.55 hours and an oral bioavailability of 93.4%. acs.org

The table below summarizes findings from bioconversion studies on representative amide prodrugs, illustrating the type of data generated.

| Prodrug Type | Parent Drug | Bioconversion Enzyme (Hypothesized) | Key Findings |

| LAT1-Utilizing Amide Prodrugs nih.gov | Various (e.g., Ketoprofen, Salicylic Acid) | Aminopeptidase B | Good correlation between in vitro hydrolysis in the presence of cobalt ions (aminopeptidase B inducer) and in vivo brain concentrations. Some prodrugs showed selective bioconversion in the brain. |

| Nitroimidazole Thioether Prodrug acs.org | Sulfanylbenzamide | Glutathione and other thiols | Prodrug was cleaved non-enzymatically by thiols. In vivo studies in rats and monkeys confirmed efficient conversion to the active thiol and its methylated metabolite, with high oral bioavailability. |

| Acyclovir (B1169) Peptide Prodrugs nih.gov | Acyclovir | Dipeptidyl peptidase IV (DPPIV) | An amide-linked peptide prodrug of acyclovir showed a 17-fold increase in solubility and was designed for release by the enzyme DPPIV. |

Elucidation of Metabolic Pathways of this compound and Related Benzamides

Understanding the metabolic fate of a compound is crucial for its development. For N-substituted benzamides, metabolic transformations primarily involve oxidative reactions catalyzed by enzymes like the CYP450 family. nih.govscispace.com

Based on studies of structurally similar compounds, the metabolism of this compound is expected to proceed via several key pathways:

N-Dealkylation : The isobutyl group attached to the amide nitrogen is a likely site for metabolism. This would occur via hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamide intermediate that subsequently breaks down. This process would lead to the removal of the isobutyl group, yielding 2-chlorobenzamide (B146235). scispace.com

Hydroxylation of the Isobutyl Group : The isobutyl group itself can undergo hydroxylation at other positions, leading to the formation of various alcohol metabolites.

Aromatic Hydroxylation : The benzene (B151609) ring can be hydroxylated, although the presence of the electron-withdrawing chlorine atom may influence the position and likelihood of this reaction.

Hydrolysis of the Amide Bond : The central amide bond can be hydrolyzed to yield 2-chlorobenzoic acid and isobutylamine (B53898). portlandpress.com

Studies on N-methylbenzamides have shown that N-hydroxymethyl compounds are major initial metabolites. nih.gov For example, N-methylbenzamide is metabolized to N-(hydroxymethyl)-benzamide. nih.gov This intermediate can be further oxidized to an N-formyl derivative, which is unstable and can break down to the parent amide (benzamide). nih.gov Similarly, 4-chloro-N-methylbenzamide is also metabolized to its corresponding N-(hydroxymethyl) compound. nih.gov By analogy, a primary metabolite of this compound could be N-(1-hydroxy-2-methylpropyl)-2-chlorobenzamide.

The potential primary metabolic pathways are summarized in the table below.

| Pathway | Initial Metabolite(s) | Subsequent Product(s) |

| N-Dealkylation | N-(1-hydroxy-2-methylpropyl)-2-chlorobenzamide (unstable carbinolamide) | 2-Chlorobenzamide, Isobutyraldehyde |

| Side-Chain Hydroxylation | 2-Chloro-N-(2-methyl-2-hydroxypropyl)benzamide | Further oxidation products |

| Amide Hydrolysis | 2-Chlorobenzoic acid, Isobutylamine | Conjugation products (e.g., glucuronides) |

| Aromatic Hydroxylation | Hydroxylated derivatives of this compound | Conjugation products |

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Chloro-N-isobutylbenzamide by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In ¹H NMR, the aromatic protons on the chlorinated benzene (B151609) ring are expected to produce a complex multiplet pattern in the downfield region (typically δ 7.3-7.8 ppm) due to the electron-withdrawing effects of both the chlorine atom and the amide carbonyl group. The amide proton (N-H) typically appears as a broad signal, often a triplet due to coupling with the adjacent CH₂ group, with its chemical shift being solvent-dependent (around δ 6.2 ppm or broader). cornell.edu The protons of the isobutyl group appear in the upfield region. The CH₂ group attached to the amide nitrogen is expected to be a doublet of doublets or a triplet around δ 3.2-3.3 ppm. cornell.edu The CH methine proton should appear as a multiplet (nonet) around δ 1.8-1.9 ppm, and the two equivalent methyl (CH₃) groups would present as a doublet around δ 0.9-1.0 ppm. cornell.edunih.gov

In ¹³C NMR, the carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (predicted around δ 167-168 ppm). cornell.edu The aromatic carbons show distinct signals between δ 127-135 ppm, with the carbon atom bonded to the chlorine (C-Cl) being clearly identifiable. The carbons of the isobutyl group are found in the aliphatic region: the CH₂ carbon at approximately δ 47-48 ppm, the CH carbon near δ 28-29 ppm, and the terminal methyl carbons around δ 20 ppm. cornell.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on data from analogous compounds. cornell.edunih.gov

¹H NMR (Proton)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₃-H, C₄-H, C₅-H, C₆-H) | 7.3 – 7.8 | Multiplet (m) |

| Amide (N-H) | ~6.2 (broad) | Triplet (t) |

| Methylene (-CH₂-) | ~3.29 | Triplet (t) or Doublet of Doublets (dd) |

| Methine (-CH-) | ~1.90 | Multiplet (m) / Nonet |

¹³C NMR (Carbon)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~167.7 |

| Aromatic (C-Cl) | ~130-132 |

| Aromatic (C-C=O) | ~135.1 |

| Aromatic (C-H) | 127.0 – 131.5 |

| Methylene (-CH₂-) | ~47.5 |

| Methine (-CH-) | ~28.8 |

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound with high accuracy and to study its fragmentation patterns, which further confirms the structure. The monoisotopic mass of the compound (C₁₁H₁₄ClNO) is 211.0764 Da. uni.lu

In high-resolution mass spectrometry (HRMS), the compound would show a protonated molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) of 212.0837. uni.lu The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a second peak ([M+2]⁺) at approximately one-third the intensity of the main peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern in MS/MS analysis is predictable. Key fragmentation pathways would include:

Loss of the isobutyl group: Cleavage of the C-N bond between the carbonyl and the isobutyl group, leading to the formation of a fragment corresponding to the isobutyl cation ([C₄H₉]⁺, m/z 57) and the 2-chlorobenzamide (B146235) radical cation (m/z 154).

Formation of the 2-chlorobenzoyl cation: The most common fragmentation pathway for N-substituted benzamides is the cleavage of the amide bond to form the stable acylium ion. This would result in a prominent peak at m/z 139, corresponding to the 2-chlorobenzoyl cation ([C₇H₄ClO]⁺). This fragment would also exhibit the characteristic 3:1 isotopic pattern for chlorine.

Loss of chlorine: Fragmentation can also involve the loss of the chlorine atom from the molecular ion or subsequent fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| Molecular Ion | [C₁₁H₁₄ClNO]⁺ | 211.076 | Monoisotopic Mass |

| Protonated Molecule | [M+H]⁺ | 212.084 | Commonly observed in ESI |

| Sodium Adduct | [M+Na]⁺ | 234.066 | Commonly observed in ESI |

| 2-Chlorobenzoyl Cation | [C₇H₄ClO]⁺ | 139.000 | Key diagnostic fragment |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum provides clear evidence for the key structural components:

N-H Stretch: A sharp to moderately broad peak is expected around 3300 cm⁻¹, characteristic of the N-H bond in a secondary amide.

C-H Stretches: Absorptions just below 3000 cm⁻¹ arise from the aliphatic C-H bonds of the isobutyl group, while weaker absorptions above 3000 cm⁻¹ correspond to the aromatic C-H bonds.

C=O Stretch (Amide I band): A very strong and sharp absorption band is expected in the region of 1630-1680 cm⁻¹, which is definitive for the carbonyl group of the amide.

N-H Bend (Amide II band): This secondary absorption for the amide linkage appears around 1550 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp peaks of variable intensity are found between 1450 and 1600 cm⁻¹.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 550 and 850 cm⁻¹, confirms the presence of the chloro-substituent on the aromatic ring.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | >3000 | Weak-Medium |

| Aliphatic C-H Stretch | -CH₃, -CH₂, -CH- | <3000 | Medium-Strong |

| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Variable |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and MS.

If a suitable single crystal of this compound were analyzed, the resulting crystal structure would reveal:

The exact conformation of the isobutyl group relative to the benzamide (B126) plane.

The planarity of the benzamide group and the torsion angle between the aromatic ring and the amide plane.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, which dictate the crystal packing.

As of this writing, a search of publicly available crystallographic databases did not yield a solved crystal structure for this compound. Therefore, while this technique is critical for absolute structural proof, experimental data is not currently available.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-N-isobutylbenzamide, and how do reaction conditions influence yield?

- Methodology : A common approach involves reacting 2-chlorobenzoyl chloride with isobutylamine in the presence of a base like triethylamine to neutralize HCl by-products. The reaction is typically conducted in anhydrous dichloromethane or THF under nitrogen atmosphere to prevent hydrolysis. Temperature control (0–5°C during reagent addition, followed by room-temperature stirring) is critical to minimize side reactions .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Confirm purity via melting point analysis and NMR spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the isobutyl group (e.g., δ ~2.0 ppm for CH(CH₃)₂ protons) and aromatic protons adjacent to the chloro substituent .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., C₁₁H₁₄ClNO: 227.0715 g/mol).

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation or moisture absorption.

- Safety : Dispose of waste via licensed chemical disposal services, as halogenated benzamides may exhibit environmental toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

- Variables :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance amine reactivity but risk side reactions. Non-polar solvents (e.g., toluene) improve selectivity but reduce solubility.

- Stoichiometry : A 1.2:1 molar ratio of isobutylamine to 2-chlorobenzoyl chloride minimizes unreacted starting material.

- Data-Driven Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and stoichiometry .

Q. What challenges arise in structural elucidation when spectroscopic data conflicts with computational predictions?

- Case Example : Discrepancies between NMR-calculated chemical shifts (e.g., DFT-based predictions) and experimental data may indicate conformational flexibility or crystal-packing effects.

- Resolution : Cross-validate with SC-XRD to confirm solid-state conformation and compare with solution-state NMR data .

Q. How can researchers identify and quantify by-products in this compound synthesis?

- By-Products : Common impurities include unreacted 2-chlorobenzoyl chloride or N,N-diisobutylbenzamide (from over-alkylation).

- Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate with synthesized reference standards .

Q. What experimental designs are appropriate for evaluating the biological activity of this compound derivatives?

- In Vitro Assays :

- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and vehicle controls.

- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293) with IC₅₀ calculations.

- Data Interpretation : Apply Hill plots to assess dose-response relationships and rule out nonspecific effects .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Root Causes : Variability may stem from differences in assay conditions (e.g., pH, solvent DMSO concentration) or compound purity.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.